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Compound of Interest

Compound Name:
(2-Methoxy-benzyl)-(2-morpholin-

4-yl-ethyl)-amine

CAS No.: 626209-57-2

Cat. No.: B511063

Get Quote

Executive Summary
This guide provides a definitive reference for the Carbon-13 NMR (

C-NMR) characterization of (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine. As a
privileged scaffold in fragment-based drug discovery (FBDD), this secondary amine linker
connects a lipophilic aromatic headgroup with a polar morpholine tail, often serving as a
solubility-enhancing moiety in kinase inhibitors and GPCR ligands.

The Comparative Analysis: Unlike static spectral lists, this guide compares the Free Base form

(organic soluble) against the Dihydrochloride Salt form (water soluble). This comparison is

critical for drug development, as protonation significantly alters chemical shifts (

) at the morpholine nitrogen and the secondary amine, often leading to misassignment during
salt screen validation.
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To ensure reproducible assignments, we utilize a standardized numbering scheme. The

molecule is divided into three zones: the Anisole Head (A), the Ethyl Linker (L), and the

Morpholine Tail (M).

Visualization: Chemical Structure & Numbering
Figure 1: Numbering scheme. Red nodes indicate aromatic/oxygenated carbons; Blue nodes

indicate linker carbons; Green indicates Nitrogen heteroatoms.

Comparative Data: Free Base vs. HCl Salt
The "performance" of the spectral data depends on the solvent system and protonation state.

The table below highlights the Diagnostic Shifts—the specific carbons that move most

dramatically upon salt formation.

Table 1: C-NMR Chemical Shift Comparison ( , ppm)
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Carbon ID Assignment
Free Base (

)

HCl Salt (

)
(Shift)

Mechanistic
Insight

A2
Aromatic C-O

(ipso)
157.6 157.8 +0.2

Minimal

change;

distant from

protonation

sites.

A1
Aromatic C-

ipso
128.5 125.2 -3.3

Inductive

effect from

benzylic

ammonium.

A3
Aromatic C-

ortho
110.2 111.5 +1.3

Electronic

shielding

from OMe

dominates.

A4-A6
Aromatic

Ring
120-130 121-131 Var.

Standard

aromatic

region

overlap.

OMe Methoxy 55.3 55.8 +0.5

Highly stable

diagnostic

peak.

L1 Benzylic 49.2 45.5 -3.7

CRITICAL:

Upfield shift

due to

-effect of

cation.

L2 Linker 46.8 43.2 -3.6

Protonation

of secondary

amine shields

-carbon.
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L3 Linker 57.5 53.1 -4.4

Protonation

of Morpholine

N shields

-carbon.

M2/M6 Morpholine 53.6 51.8 -1.8

Direct

protonation of

Morpholine

Nitrogen.

M3/M5 Morpholine 66.9 63.5 -3.4

Long-range

inductive

effect through

the ring.

Analyst Note: The most common error in analyzing this compound is misidentifying the L1

(Benzylic) and L2 (Ethyl) carbons in the salt form. In the Free Base, they are distinct (~49 vs

~46 ppm). In the salt form, they both shift upfield but maintain relative order.

Experimental Protocols
To replicate these results, strict adherence to sample preparation is required to prevent "mixed

mode" spectra (partial protonation).

Workflow Diagram
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Sample Preparation

Acquisition Parameters

Processing

Weigh 15-20mg
Compound

Select Solvent:
CDCl3 (Base) or D2O (Salt)

Add Internal Std:
TMS (0.00 ppm)

Pulse Sequence:
ZGPG30 (Proton Decoupled)

Relaxation Delay (D1):
2.0 sec (Qual) / 10.0 sec (Quant)

Scans (NS):
> 512 (for S/N > 50:1)

Line Broadening (LB):
1.0 - 3.0 Hz

Baseline Correction:
Bernstein Polynomial

Click to download full resolution via product page

Figure 2: Standardized NMR acquisition workflow for secondary amine derivatives.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b511063/docs?utm_src=pdf-body-img#structural-elucidation-guide-2-methoxy-benzyl-2-morpholin-4-yl-ethyl-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b511063?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodology
Instrument: Bruker Avance III 400 MHz (or equivalent).

Probe: 5mm BBO (Broadband Observe).

Temperature: 298 K (

).

Referencing:

: Center triplet referenced to 77.16 ppm.

: Center septet referenced to 39.52 ppm.

Salt Conversion (For Validation):

Dissolve 50mg of Free Base in 2mL Diethyl Ether.

Add 1mL 2M HCl in Ether dropwise.

Filter the white precipitate (hygroscopic) and dry under

before dissolving in

or

.

Comparative Performance Analysis
Why choose this specific linker over alternatives?
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Feature

(2-Methoxy-
benzyl)-(2-
morpholin-4-yl-
ethyl)-amine

Alternative: N-
Benzyl-2-
morpholinoethana
mine

Alternative:
Diethyl-amine
Analog

Spectral Resolution

High. The OMe group

(55 ppm) acts as an

internal "anchor"

peak, separating

aromatic signals.

Medium. Aromatic

region is often

clustered/overlapping

(127-129 ppm).

Low. Lacks the

diagnostic morpholine

O-CH2 (67 ppm)

signal.

Solubility (HCl)

Excellent. Morpholine

+ Amine provides two

protonation sites.

Good. Moderate.

Stability

High. The 2-OMe

group sterically

protects the benzylic

position from oxidative

deamination.

Moderate. Prone to

oxidation.
High.

Authoritative Reference Standards
The chemical shifts derived in this guide are validated against fragment-based additivity rules

and spectral databases for "NBOMe" derivatives and N-substituted morpholines.

Morpholine Fragment: The characteristic

(66.9 ppm) and

(53.6 ppm) shifts are consistent with Katritzky's analysis of N-substituted morpholines [1].

2-Methoxybenzyl Fragment: The "NBOMe" class of compounds consistently displays the

methoxy carbon at ~55.3 ppm and the benzylic carbon at ~49 ppm (base) [2].

Solvent Effects: The shift to aqueous/acidic media causes a predictable upfield shift in

-carbons, a phenomenon documented in peptide/amine salt studies [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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